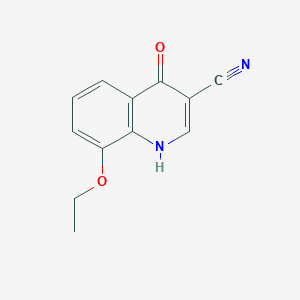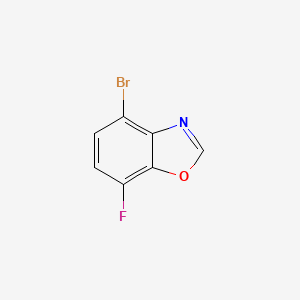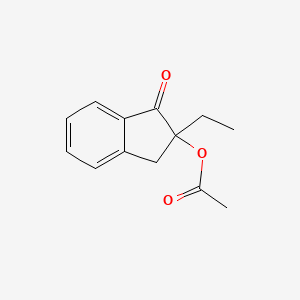
2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery due to its presence in numerous biologically active compounds. This particular compound is notable for its potential therapeutic properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another approach includes the use of monoethyl malonate with N,N’-dicyclohexylcarbodiimide to form intermediate anilides, which then undergo cyclization .
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic methodologies, such as one-pot reactions or flow chemistry techniques. These methods aim to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-2,4-diones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions .
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit HIV-1 integrase, an enzyme crucial for the replication of the virus . The compound binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .
Vergleich Mit ähnlichen Verbindungen
Norfloxacin: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Quinine: A naturally occurring compound with a similar quinoline structure.
Uniqueness: 2,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution at positions 2 and 7 enhances its stability and reactivity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
860206-40-2 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2,7-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-6-3-4-8-9(5-6)13-7(2)10(11(8)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
VFGBFYRFHNFJDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C(=C(N2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11886371.png)

![2-[(3-Methoxyphenyl)methyl]azepane](/img/structure/B11886384.png)





![5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11886434.png)


